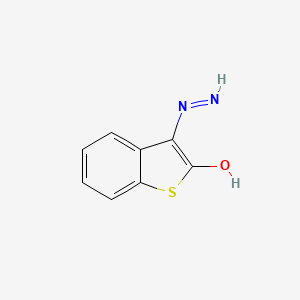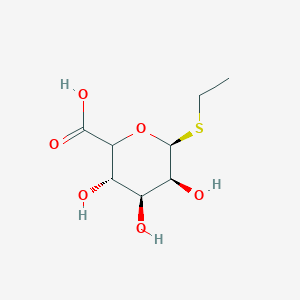
Ethyl 1-Thio-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-Thio-D-glucuronide is a chemical compound with the molecular formula C8H14O6S and a molecular weight of 238.26 g/mol . It is a metabolite of ethanol formed in the liver by the conjugation of ethanol with glucuronic acid. This compound is primarily used in research settings, particularly in the study of alcohol metabolism and as a biomarker for alcohol consumption.
生化学分析
Cellular Effects
Glucuronides, including Ethyl 1-Thio-D-glucuronide, are known to be involved in the detoxification of a wide range of endogenous and exogenous compounds .
Molecular Mechanism
Glucuronides are generally formed through the process of glucuronidation, where the glucuronic acid component of the glucuronide is derived from uridine diphosphate glucuronic acid (UDPGA), catalyzed by UGTs .
Metabolic Pathways
This compound is likely involved in the glucuronidation metabolic pathway, which is a major phase II metabolic pathway in the body .
Subcellular Localization
Glucuronidation, the process by which glucuronides are formed, generally occurs in the endoplasmic reticulum of cells .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 1-Thio-D-glucuronide can be synthesized through a multi-step reaction process. One common method involves the use of potassium ethylate in methanol, followed by treatment with acetic anhydride and pyridine . Another method involves the use of sodium methylate in methanol, followed by treatment with barium hydroxide in water .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound is typically produced in research laboratories using the synthetic routes mentioned above. The production process involves careful control of reaction conditions to ensure high purity and yield.
化学反応の分析
Types of Reactions: Ethyl 1-Thio-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
科学的研究の応用
Ethyl 1-Thio-D-glucuronide has several applications in scientific research:
作用機序
Ethyl 1-Thio-D-glucuronide exerts its effects primarily through its role as a metabolite of ethanol. The compound is formed in the liver by the enzyme UDP-glucuronosyltransferase, which catalyzes the conjugation of ethanol with glucuronic acid . This process increases the water solubility of ethanol, facilitating its excretion from the body. The molecular targets involved in this pathway include the enzyme UDP-glucuronosyltransferase and the glucuronic acid substrate .
類似化合物との比較
Ethyl Glucuronide: Another metabolite of ethanol, formed by the conjugation of ethanol with glucuronic acid.
Ethyl Sulfate: A metabolite formed by the conjugation of ethanol with sulfuric acid.
Comparison: Ethyl 1-Thio-D-glucuronide is unique in that it contains a sulfur atom, which distinguishes it from other ethanol metabolites like ethyl glucuronide and ethyl sulfate. This structural difference can influence its chemical reactivity and biological properties. For example, the presence of the sulfur atom may affect the compound’s solubility and its interactions with biological molecules .
特性
IUPAC Name |
(3S,4S,5S,6S)-6-ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6S/c1-2-15-8-5(11)3(9)4(10)6(14-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5-,6?,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFLTPWYCFDKGU-YHRIYALFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@H]([C@H]([C@@H](C(O1)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676234 |
Source


|
| Record name | Ethyl (5xi)-1-thio-beta-D-lyxo-hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
755710-39-5 |
Source


|
| Record name | Ethyl (5xi)-1-thio-beta-D-lyxo-hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B1140532.png)
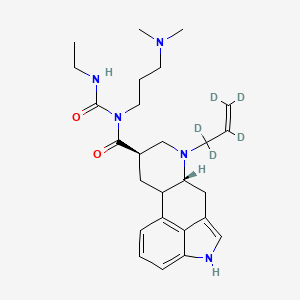
![3,3,4-trideuterio-5-[(3S,5R,8R,9S,10S,12R,13S,14S,17S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]furan-2-one](/img/structure/B1140535.png)
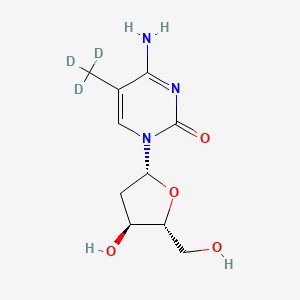
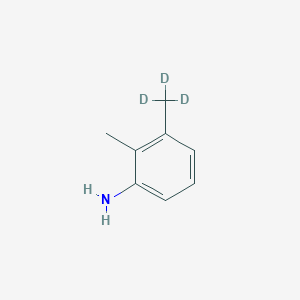
![(1S,3S,6R,7Z,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid](/img/structure/B1140538.png)
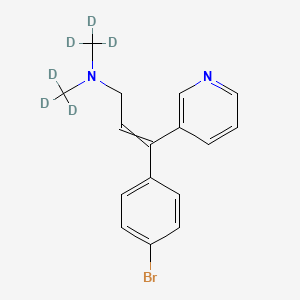

![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1140545.png)
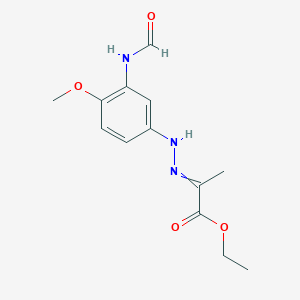
![(7S,11S,12S,13S,14R,15R,16R,17S,18S)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-6,23-dione](/img/structure/B1140550.png)
